molecular formula C12H16N2O9 B1194341 Chmu-methyl ester CAS No. 89665-83-8

Chmu-methyl ester

Cat. No.: B1194341
CAS No.: 89665-83-8
M. Wt: 332.26 g/mol
InChI Key: JNVLKTZUCGRYNN-MGPZHUSASA-N
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Description

Chmu-methyl ester, also known as methyl 2-[1-(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate, is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings .

Chemical Reactions Analysis

Chmu-methyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions are carboxylic acids, alcohols, and new esters.

Mechanism of Action

The mechanism of action of Chmu-methyl ester involves its interaction with specific molecular targets and pathways. For example, in the dehydration of methanol to dimethyl ether (DME), this compound acts as a promoter, enhancing the reaction by interacting with the active sites of the catalyst . This interaction often involves the formation of intermediate complexes that facilitate the desired chemical transformation.

Comparison with Similar Compounds

Chmu-methyl ester can be compared with other esters such as ethyl acetate, methyl butyrate, and isopentyl acetate. These compounds share similar structural features, including the ester functional group, but differ in their alkyl or aryl groups . This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Similar compounds include:

    Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopentyl acetate:

Properties

CAS No.

89665-83-8

Molecular Formula

C12H16N2O9

Molecular Weight

332.26 g/mol

IUPAC Name

methyl (2S)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate

InChI

InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6+,7-,8-,10-/m1/s1

InChI Key

JNVLKTZUCGRYNN-MGPZHUSASA-N

Isomeric SMILES

COC(=O)[C@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

Canonical SMILES

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

Synonyms

5-(carboxy(hydroxy)methyl)uridine methyl ester
CHMU-methyl este

Origin of Product

United States

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